molecular formula C₄₅H₅₅NO₁₄ B1144564 Taxol E CAS No. 158948-96-0

Taxol E

Cat. No. B1144564
M. Wt: 833.92
InChI Key:
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Description

Taxol, also known as Paclitaxel, is a chemotherapy medication used to treat various types of cancer including ovarian cancer, esophageal cancer, breast cancer, lung cancer, Kaposi’s sarcoma, cervical cancer, and pancreatic cancer . It is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring .


Synthesis Analysis

Taxol is a secondary metabolite produced by Taxus sp. and, to a lesser extent, by Coniferales Cephalotaxus, Podocarpus gracilior, or Corylus avellana . The content of Taxol in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Taxol-related genes in microbial hosts could be a good choice . Significant advances were made in metabolic engineering and optimization of the Taxol pathway in different hosts, leading to accumulation of taxane intermediates .


Molecular Structure Analysis

Taxol is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring. This taxane ring, as well as the C13 side chain, the oxetane ring, the 2′ position of the hydroxyl group, and the homochiral ester chain, are essential for its correct antitumoral activity .


Chemical Reactions Analysis

The main challenges facing Taxol are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients and minimize the resistance presented by a high percentage of cells treated with paclitaxel . The reaction mechanism of the TOT-catalyzed oxidation reaction was recently discovered .


Physical And Chemical Properties Analysis

Taxol is a clear, colorless to slightly yellow viscous solution. It is supplied as a nonaqueous solution intended for dilution with a suitable parenteral fluid prior to intravenous infusion .

Safety And Hazards

Taxol has certain disadvantages. It can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, genetic defects, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure .

Future Directions

There is a high demand for Taxol globally, but there is a low yield from Taxus species and this led to environmental concerns . Therefore, achieving efficient, environmentally friendly, and sustainable production of Taxol through synthetic biology has attracted widespread attention .

properties

CAS RN

158948-96-0

Product Name

Taxol E

Molecular Formula

C₄₅H₅₅NO₁₄

Molecular Weight

833.92

synonyms

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano

Origin of Product

United States

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